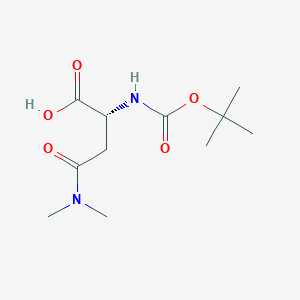

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral amino acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the Boc-protected amino acid.

Formation of the Dimethylamino Group: The protected amino acid is then reacted with dimethylamine under suitable conditions to introduce the dimethylamino group at the desired position.

Oxidation: The final step involves the oxidation of the intermediate to form the oxobutanoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Deprotection Reactions

The Boc group is cleaved under acidic conditions, while the dimethylcarbamoyl moiety remains stable:

-

Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group quantitatively, yielding the free amine .

-

Stability : The dimethylcarbamoyl group resists hydrolysis under mild acidic/basic conditions (pH 2–10) .

Equation 1: Boc Deprotection

Boc NH Asp Dimethylcarbamoyl OHTFA DCMNH2 Asp Dimethylcarbamoyl OH+CO2+ CH3 3CH

Carboxylic Acid Reactivity

The free carboxylic acid participates in standard reactions:

-

Esterification : Methanol/H⁺ or DCC/DMAP yields methyl esters (e.g., for solid-phase peptide synthesis) .

-

Amide Coupling : Activators like HATU or PyBop facilitate peptide bond formation with amines .

Table 2: Amide Bond Formation Examples

| Substrate | Coupling Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | HATU, DIPEA | DMF | 92% | |

| Gly-OtBu | EDCl/HOBt | THF | 85% |

Stability Under Physiological Conditions

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Formula: C11H20N2O5

- CAS Number: 721928-03-6

- Molecular Weight: 260.29 g/mol

Structural Characteristics

Boc-DMA-OH is characterized by its Boc-protected amino group, which enhances stability during chemical reactions. The dimethylamino group contributes to its reactivity, making it suitable for various synthetic applications.

Organic Synthesis

Boc-DMA-OH is widely used as an intermediate in the synthesis of complex organic molecules. Its stability under various reaction conditions allows for efficient coupling reactions, which are crucial in constructing peptide bonds and other functional groups.

Key Reactions:

- Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine for further reactions.

- Amide Formation: The compound can participate in amide bond formation, essential for synthesizing peptides and other biologically relevant molecules.

Peptide Chemistry

In peptide synthesis, Boc-DMA-OH serves as a building block due to its ability to form stable amide bonds with other amino acids. This application is vital in developing therapeutic peptides and proteins.

Case Study:

A study demonstrated the successful incorporation of Boc-DMA-OH into peptide sequences aimed at enhancing biological activity and stability. The resulting peptides exhibited improved binding affinity to target receptors, highlighting the compound's significance in medicinal chemistry.

Drug Development

Boc-DMA-OH is investigated for its potential as a pharmaceutical building block. Its unique properties allow for the modification of drug candidates, enhancing their efficacy and reducing side effects.

Research Findings:

Recent research has focused on using Boc-DMA-OH derivatives in the development of targeted drug delivery systems. These systems utilize the compound's reactive sites to attach therapeutic agents selectively, improving treatment outcomes for various diseases.

Biological Studies

The compound is also employed in biological research to study enzyme-substrate interactions and protein engineering. By modifying proteins with Boc-DMA-OH derivatives, researchers can investigate functional changes and interactions at a molecular level.

Mecanismo De Acción

The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and incorporated into growing peptide chains. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions.

Comparación Con Compuestos Similares

Similar Compounds

®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Another Boc-protected amino acid with a phenyl group instead of a dimethylamino group.

®-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a dimethylamino group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is unique due to the presence of both the dimethylamino and oxo groups, which provide distinct reactivity and functionality compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where these functionalities are required.

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid, commonly referred to as Boc-DMA, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H20N2O5

- Molecular Weight : 260.29 g/mol

- CAS Number : 721928-03-6

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

Biological Activity Overview

Boc-DMA exhibits various biological activities that make it a candidate for therapeutic applications. Its primary actions include:

- Enzyme Inhibition : Boc-DMA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that Boc-DMA may possess antimicrobial activity against certain pathogens.

- Anticancer Potential : Research indicates that Boc-DMA could have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of Boc-DMA is primarily attributed to its ability to interact with enzyme active sites and modulate metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions.

Case Studies and Experimental Data

- Enzyme Inhibition Studies

- Antimicrobial Activity

- Cytotoxicity Against Cancer Cell Lines

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCRAUZUATQRQ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.